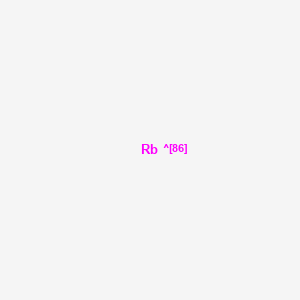
Rubidium Rb-86
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Rubidium Rb-86, also known as this compound, is a useful research compound. Its molecular formula is Rb and its molecular weight is 85.911167 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Inorganic Chemicals - Isotopes - Radioisotopes - Rubidium Radioisotopes - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Metabolic Rate Measurement
One of the significant applications of 86Rb is in measuring the metabolic rates of small animals. Research has demonstrated that the turnover of 86Rb correlates well with metabolic activity across different taxa. For instance, a study involving rhinoceros beetles showed that those fed diets enriched with potassium or rubidium exhibited higher turnover rates of 86Rb compared to those on a standard diet. This relationship suggests that 86Rb can serve as a reliable tracer for assessing field metabolic rates (FMR) in various species .
Cancer Research
In oncology, 86Rb has been utilized to study its distribution in brain tumors. Research indicates that brain tumors absorb significantly higher amounts of 86Rb compared to normal brain tissues, with ratios ranging from 6 to 19.3 times more per gram. This differential uptake can be leveraged for diagnostic imaging and therapeutic strategies in treating brain cancers .
Radiopharmaceutical Applications
86Rb is also employed in radiopharmacy, particularly in the formulation of radiopharmaceuticals for diagnostic imaging. The isotope's properties allow it to be used in various chemical forms, such as rubidium chloride (86RbCl), which can be administered for imaging studies. The half-life of approximately 18.64 days makes it suitable for use in clinical settings where longer observation periods are necessary .
Kinetic Studies in Physiology
The uptake mechanisms of 86Rb have been investigated using techniques like multiple indicator dilution. These studies help elucidate how rubidium behaves within biological systems, providing insights into its physiological roles and potential therapeutic uses .
Distribution Kinetics
The kinetics of 86Rb distribution has been extensively studied in animal models. For example, intraperitoneal administration studies have tracked the distribution patterns over time, revealing critical information about how this isotope disperses within biological tissues and its implications for metabolic studies .
Summary Table of Applications
Eigenschaften
CAS-Nummer |
14932-53-7 |
|---|---|
Molekularformel |
Rb |
Molekulargewicht |
85.911167 g/mol |
IUPAC-Name |
rubidium-86 |
InChI |
InChI=1S/Rb/i1+1 |
InChI-Schlüssel |
IGLNJRXAVVLDKE-OUBTZVSYSA-N |
SMILES |
[Rb] |
Isomerische SMILES |
[86Rb] |
Kanonische SMILES |
[Rb] |
Synonyme |
86Rb radioisotope Rb-86 radioisotope Rubidium-86 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















